molecular formula C17H16N2O3 B2430213 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 867135-92-0

4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2430213
CAS No.: 867135-92-0
M. Wt: 296.326
InChI Key: ISMXOSKQPQNVBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one is an organic compound with a complex structure that includes a quinoxaline ring and an ethoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves the reaction of 4-ethoxybenzoyl chloride with 3,4-dihydroquinoxalin-2(1H)-one. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce dihydroquinoxaline derivatives.

Scientific Research Applications

4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or as a ligand for specific receptors. The exact pathways and molecular targets depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Similar Compounds

    4-ethoxybenzoyl chloride: A precursor in the synthesis of 4-(4-ethoxybenzoyl)-3,4-dihydroquinoxalin-2(1H)-one.

    3,4-dihydroquinoxalin-2(1H)-one: Another precursor used in the synthesis.

    Quinoxaline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

This compound is unique due to its specific combination of the quinoxaline ring and the ethoxybenzoyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

4-(4-ethoxybenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-22-13-9-7-12(8-10-13)17(21)19-11-16(20)18-14-5-3-4-6-15(14)19/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMXOSKQPQNVBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.